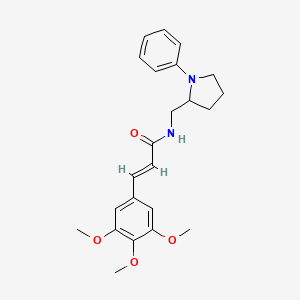
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a morpholinoethyl group and a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group. The presence of these groups could potentially give this compound interesting biological activities, but without specific studies, it’s hard to say for sure .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a suitable benzamide derivative with the 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group, possibly via a palladium-catalyzed cross-coupling reaction. The morpholinoethyl group could be introduced in a subsequent step, perhaps through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the benzamide, morpholinoethyl, and 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl groups suggests that it could have a variety of interesting structural features .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Research has focused on the synthesis and characterization of compounds related to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide. For instance, the synthesis of condensed triazines and triazoles through reactions involving dichloromethylene benzamide and various aminoquinolines showcases the foundational chemistry enabling the creation of compounds with potential pharmacological activities (Reimlinge, Billiau, & Lingier, 1976). Similarly, studies on the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs further illustrate the chemical versatility and the synthetic accessibility of complex quinoline-based structures (Chau, Saegusa, & Iwakura, 1982).
Receptor Studies
Research into receptor binding and signaling pathways often utilizes compounds such as this compound. A study on sigma-2 receptors, for example, employed similar compounds to evaluate their binding affinity, providing insights into the potential therapeutic applications of these compounds in neurological and psychiatric disorders (Xu et al., 2005).
New Manufacturing Routes
The development of new manufacturing routes for related compounds, as exemplified by the synthesis of SB-406725A, a novel anticonvulsant, demonstrates the industrial and pharmacological relevance of these chemical structures. This research outlines the steps from initial synthesis to pilot-plant scale production, emphasizing the importance of efficient manufacturing processes in the development of new medications (Walker et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O2/c1-29-9-3-5-17-14-18(7-8-21(17)29)22(30-10-12-32-13-11-30)16-28-23(31)19-4-2-6-20(15-19)24(25,26)27/h2,4,6-8,14-15,22H,3,5,9-13,16H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOACCTUGFVYLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide](/img/structure/B2761046.png)

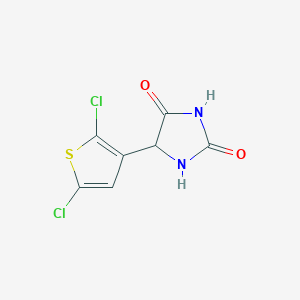
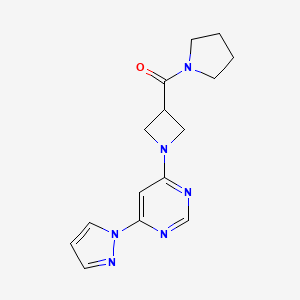
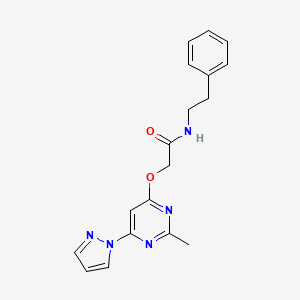
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2761052.png)


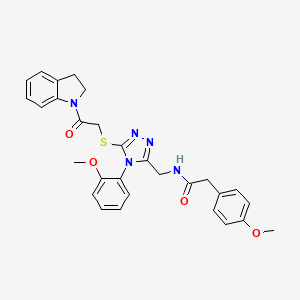
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2761062.png)
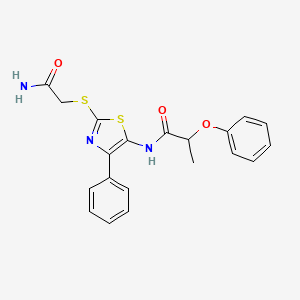
![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)
![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2761066.png)
